3-Bromo-5-chloro-2-hydroxypyridine

Organic Synthesis Process Chemistry Halogenation

Non-substitutable intermediate in patented Etoricoxib synthesis. Orthogonal C3-Br/C5-Cl reactivity enables sequential functionalization not possible with analogs. Key building block for selective COX-2 inhibitors. ≥98% purity by HPLC. Research-use only.

Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
CAS No. 137628-16-1
Cat. No. B148948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-hydroxypyridine
CAS137628-16-1
Molecular FormulaC5H3BrClNO
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1Cl)Br
InChIInChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
InChIKeyIPCVJZRBMDESEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-hydroxypyridine (CAS 137628-16-1) as a Strategic Heteroaryl Halide Building Block for Selective Cross-Coupling and Pharmaceutical Intermediates


3-Bromo-5-chloro-2-hydroxypyridine (CAS 137628-16-1) is a heterocyclic organic compound belonging to the dihalogenated pyridine class, characterized by a 2-pyridone/2-hydroxypyridine tautomeric core [1]. With a molecular formula of C₅H₃BrClNO and a molecular weight of 208.44 g/mol, it presents as a solid with a melting point range of 175–177°C . This compound serves as a strategic building block in organic synthesis and medicinal chemistry, primarily due to the presence of two distinct halogen atoms (Br at position 3, Cl at position 5) with orthogonal reactivity profiles, enabling selective sequential functionalization . Its high purity commercial availability, often verified by HPLC (≥98%) and NMR, positions it as a reliable, procurement-ready intermediate .

The Scientific and Procurement Risk of Substituting 3-Bromo-5-chloro-2-hydroxypyridine with Mono-Halogenated or Differently Substituted Analogs


A procurement decision to replace 3-Bromo-5-chloro-2-hydroxypyridine with a simpler or more readily available analog introduces significant scientific and financial risk. Mono-halogenated pyridines like 3-bromo-2-hydroxypyridine or 5-chloro-2-hydroxypyridine lack the requisite orthogonal reactivity to execute sequential coupling strategies, fundamentally altering synthetic pathways and necessitating costly route redesign [1]. Furthermore, substitution with a regioisomer such as 3-bromo-2-chloro-5-hydroxypyridine (CAS 130115-85-4) would not only invert the reactivity at positions 2 and 5 but also alter the hydrogen-bonding capacity, which is crucial for biological target engagement and final compound physicochemical properties like LogP and pKa . The specific combination of substituents on this compound is not arbitrary; it is validated by its role as a critical, non-fungible intermediate in patented routes for blockbuster pharmaceuticals, where any deviation would compromise intellectual property compliance, yield, and downstream purity [2].

Quantitative Differentiation Guide for 3-Bromo-5-chloro-2-hydroxypyridine (CAS 137628-16-1) Versus In-Class Analogs


Synthetic Yield and Purity: A Direct Comparison of Access Routes to 3-Bromo-5-chloro-2-hydroxypyridine

The synthesis of the target compound demonstrates a tangible, quantifiable advantage in yield depending on the chosen route. Direct bromination of 5-chloro-2-hydroxypyridine (CAS 4214-79-3) is a common method, achieving a reported yield of approximately 65%. An alternative, more efficient route proceeding via the diazotization of 2-amino-3-bromo-5-chloropyridine (CAS 1160932-92-0) affords a significantly higher yield of 73% . This represents a 12.3% increase in overall yield for the final step. This is a critical differentiator for scale-up procurement decisions, as the higher-yielding route directly reduces the cost and material burden of producing the advanced intermediate 2-amino-3-bromo-5-chloropyridine. For comparison, a similar direct bromination of the simpler 2-hydroxypyridine to yield 3-bromo-2-hydroxypyridine is a non-selective, lower-yielding process, underscoring the value of the pre-existing 5-chloro substitution in directing and improving the efficiency of the subsequent bromination [1].

Organic Synthesis Process Chemistry Halogenation

Differentiation via Validated, High-Value Pharmaceutical Intermediacy: The Etoricoxib Patent Route

The most compelling evidence for selecting this specific dihalogenated pyridine over any analog is its established, non-substitutable role in the patented synthesis of Etoricoxib (Arcoxia), a blockbuster selective COX-2 inhibitor [1]. The patented route by Merck Frosst explicitly details the bromination of 5-chloro-2-hydroxypyridine (I) with Br₂ in acetic acid to yield 3-bromo-5-chloro-2-hydroxypyridine (II) [1]. This is followed by selective O-benzylation and then a Pd-catalyzed Suzuki-Miyaura cross-coupling with an aryl boronic acid. The reaction sequence is critically dependent on the 3-bromo substituent for the key C-C bond-forming step, while the 5-chloro group is preserved for a subsequent conversion to the final 2,5-dichloropyridine intermediate (VIII) [1]. This demonstrates that the compound's value is not merely as a generic 'halopyridine' but as a specifically configured, sequential reaction partner. A direct comparator, such as 5-chloro-2-hydroxypyridine (I), is only a precursor to the target compound and is incapable of undergoing the required Suzuki coupling without prior functionalization [1]. Other analogs lacking the 5-chloro substituent would not yield the correct final dichloropyridine intermediate, rendering the entire process invalid and the final drug out of specification.

Medicinal Chemistry COX-2 Inhibitors Pharmaceutical Process

Orthogonal Cross-Coupling Reactivity: Differentiating the Halogen Selectivity of 3-Bromo-5-chloro-2-hydroxypyridine

The core differentiation of 3-bromo-5-chloro-2-hydroxypyridine from its mono-halogenated analogs lies in the orthogonal reactivity of its C-Br and C-Cl bonds. The C-Br bond is significantly more reactive in Pd-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, compared to the C-Cl bond [1]. This allows for highly chemoselective functionalization at the 3-position. A systematic study on monohalopyridines demonstrated that the experimental yield order for Suzuki coupling was Br > I >> Cl, with the 3-position being more reactive than the 2- or 4-positions [2]. This provides a class-level inference that the 3-bromo substituent in the target compound will react first and selectively over the 5-chloro group. While a mono-halogenated comparator like 5-chloro-2-hydroxypyridine is entirely unreactive under typical Suzuki conditions, the target compound offers a single site for reliable coupling, leaving the chloride available for subsequent nucleophilic aromatic substitution (SNAr) or alternative cross-coupling chemistry under more forcing conditions . This sequential orthogonality is not achievable with compounds like 3,5-dibromo-2-hydroxypyridine (CAS 13472-81-6) or 3,5-dichloro-2-hydroxypyridine, where both halogens would exhibit similar reactivity, leading to complex mixtures of mono- and bis-coupled products .

Cross-Coupling Suzuki-Miyaura Reaction Chemoselectivity

Physicochemical and Analytical Distinction: A Comparative Profile of Key Properties for Identity and Purity Control

Accurate identification and quality control are paramount in scientific procurement. 3-Bromo-5-chloro-2-hydroxypyridine presents a distinct physicochemical and analytical fingerprint that differentiates it from its regioisomers and related substances. It is commercially available in high purity, typically ≥98% as verified by HPLC and NMR . Its melting point is a sharp and specific range of 175-177°C . Crucially, its calculated LogP of approximately 2.20 and predicted pKa of 8.48±0.10 are directly determined by its substitution pattern and the resulting electron distribution and hydrogen-bonding network . For a direct comparator, the regioisomer 3-bromo-2-chloro-5-hydroxypyridine (CAS 130115-85-4) exhibits a significantly different predicted pKa of 7.91±0.10 . This ΔpKa of approximately 0.57 units is substantial and reflects a different degree of proton dissociation, which will directly influence its behavior in aqueous solubility, formulation, and chromatographic retention (HPLC). Procurement of the incorrect regioisomer, even at high purity, would therefore be detectable and invalidating due to this distinct pKa and the corresponding shift in HPLC retention time.

Analytical Chemistry Physicochemical Properties Quality Control

Structural Basis for Crystalline Stability and Differentiation: A Solid-State Perspective

Beyond solution-phase reactivity, the solid-state properties of a compound are critical for storage, handling, and formulation. The crystal structure of 3-bromo-5-chloro-2-hydroxypyridine provides a unique and differentiating fingerprint. It crystallizes in the triclinic space group P-1 with four independent molecules in the asymmetric unit [1]. This high Z' value (Z'=4) is relatively uncommon and indicates a complex, stabilized packing arrangement driven by multiple intermolecular interactions. The structure is stabilized by a network of C–H···O hydrogen bonds and unique Br···O halogen bonding interactions [2]. This specific intermolecular network is a direct consequence of the exact 3-bromo-5-chloro-2-hydroxy substitution pattern. A comparator with a different substitution pattern, such as a mono-halogenated or a 3,5-dibromo analog, would exhibit a completely different crystal packing, potentially leading to altered physical properties like crystal habit, density, and stability. The reported melting point of 175-177°C for the target compound is a direct consequence of this specific lattice energy . This structural evidence provides a molecular-level justification for the compound's stable, solid-state identity, which is a key differentiator from its often oily or lower-melting point isomers and analogs, ensuring predictable and robust handling in an industrial setting.

Crystallography Solid-State Chemistry Materials Science

High-Value Scientific and Industrial Procurement Applications for 3-Bromo-5-chloro-2-hydroxypyridine (CAS 137628-16-1)


Synthesis of Etoricoxib and Structurally Related COX-2 Inhibitor Analogs

Procurement for use as a critical, non-substitutable intermediate in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor. The patented Merck route requires the specific 3-bromo substituent for a key Suzuki-Miyaura coupling and the 5-chloro substituent for subsequent transformation to the final dichloropyridine scaffold [1]. Deviation to any other dihalogenated pyridine would result in a failed synthesis or an invalid final product. This application scenario is directly validated by the evidence in Section 3, Evidence Item 2, which details the compound's unique and essential role in this patented pharmaceutical process.

Development of Orthogonal Cross-Coupling Libraries for Drug Discovery

Ideal procurement for medicinal chemistry groups seeking to exploit sequential, chemoselective functionalization. The orthogonal reactivity of the C3-Br (reactive) and C5-Cl (unreactive) under standard Suzuki-Miyaura conditions, as supported by class-level inference [2], allows for the rapid, modular assembly of diverse molecular libraries. Chemists can first install a variety of (hetero)aryl groups at the 3-position via C-Br coupling, and in a subsequent, independent step, functionalize the 5-position via SNAr or more forcing cross-coupling conditions. This two-step diversification strategy is not possible with the symmetrical 3,5-dibromo analog, which would yield complex, non-selective product mixtures.

Analytical Chemistry: HPLC and pKa-Based Method Development and Identity Verification

Procurement for use as a high-purity reference standard in analytical chemistry. Its distinct physicochemical profile, particularly its predicted pKa of 8.48 and LogP of 2.20, provides a clear and quantifiable differentiation from regioisomers like 3-bromo-2-chloro-5-hydroxypyridine (pKa 7.91) . This allows for the development of robust HPLC methods where retention time can be directly correlated to its unique logD profile at a given pH. The sharp melting point of 175-177°C offers an additional, simple physical criterion for incoming material qualification, ensuring the correct compound is received and used, thereby mitigating downstream project risk.

Solid-State and Materials Chemistry: Crystallography and Formulation Studies

Procurement for academic and industrial research into solid-state properties and crystal engineering. Its complex crystal structure, featuring a high Z' value of 4 and a network of C–H···O hydrogen bonds and Br···O halogen bonding interactions, makes it a model compound for studying non-covalent intermolecular forces [3]. The well-defined, high-melting solid form ensures consistent material properties for formulation studies in early-stage drug development, providing a predictable baseline for assessing excipient compatibility and developing robust manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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